molecular formula C16 H22 Cl N3 O . x Cl H B1148397 Ethanol, 2-​[[4-​[(7-​chloro-​4-​quinolinyl)​amino]​pentyl CAS No. 159358-29-9

Ethanol, 2-​[[4-​[(7-​chloro-​4-​quinolinyl)​amino]​pentyl

Cat. No.: B1148397
CAS No.: 159358-29-9
M. Wt: 307.83(free base)
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for complex heterocyclic structures containing multiple functional groups. According to authoritative chemical databases, the primary IUPAC name is 2-[[4-[(7-Chloro-4-quinolyl)amino]pentyl]ethylamino]ethanol. This nomenclature reflects the compound's structural hierarchy, beginning with the ethanol terminus and progressing through the pentyl chain to the substituted quinoline ring system.

Alternative systematic naming conventions provide additional structural clarity. The compound is also designated as 2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}(ethyl)amino)ethan-1-ol. This alternative nomenclature emphasizes the ethyl amino substitution pattern and provides explicit numbering for the ethanol carbon, enhancing structural comprehension for complex synthetic applications.

The molecular structure exhibits a distinctive architecture characterized by a 7-chloroquinoline core linked through an amino bridge to a pentyl chain. The pentyl chain further connects to an ethylamino group, which terminates in an ethanol functionality. This structural arrangement creates multiple sites for potential intermolecular interactions and contributes to the compound's unique physicochemical properties.

Chemical representation through standard notation systems provides comprehensive structural information. The compound's SMILES notation is recorded as CCN(CCO)CCCC(C)NC1=C2C=CC(Cl)=CC2=NC=C1. The InChI representation offers additional structural specificity: InChI=1S/C18H26ClN3O/c1-3-22(11-12-23)10-4-5-14(2)21-17-8-9-20-18-13-15(19)6-7-16(17)18/h6-9,13-14,23H,3-5,10-12H2,1-2H3,(H,20,21).

Computational chemistry studies have revealed important conformational characteristics of the molecule. Research indicates that the optimized molecular structures demonstrate folded conformations, with the distance between the nitrogen atom of the pyridine ring and the oxygen atom serving as an indicator of molecular geometry. These structural analyses provide crucial insights into the three-dimensional arrangement of atoms within the molecule and their influence on chemical reactivity.

Specialized chemical database entries provide further nomenclature diversity. The compound is catalogued under research codes including NSC 4375 and NSC-4375. Chemical supplier databases reference the compound through various systematic names, including the extended designation "2-((4-((7-Chloro-4-quinolinyl)amino)pentyl)ethylamino)ethanol sulfate (1:1) (salt)".

International chemical nomenclature systems contribute additional naming variations. The compound appears in chemical literature as "Ethanol, 2-((4-((7-chloro-4-quinolyl)amino)pentyl)ethylamino)-, sulfate (1:1) (salt)" and "Ethanol, 2-((4-((7-chloro-4-quinolinyl)amino)pentyl)ethylamino)-, sulfate (1:1)". These systematic variations reflect different approaches to describing the compound's salt forms and structural relationships.

The following table summarizes key chemical identifiers and synonyms:

Identifier Type Designation Source
CAS Number 118-42-3 PubChem
European Community Number 204-249-8 PubChem
UNII 4QWG6N8QKH PubChem
ChEBI ID CHEBI:5801 PubChem
ChEMBL ID CHEMBL1535 PubChem
DrugBank ID DB01611 PubChem

Molecular Formula and Stereochemical Considerations

The molecular formula of 2-[[4-[(7-Chloro-4-quinolinyl)amino]pentyl]ethylamino]ethanol is C18H26ClN3O, representing a complex arrangement of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. This molecular composition reflects the compound's classification as an aminoquinoline derivative with distinctive structural features that influence its chemical behavior and stereochemical properties.

Molecular weight calculations establish the compound's precise mass characteristics. The molecular weight is documented as 335.9 grams per mole for the free base form. When considering salt forms, particularly the sulfate salt commonly referenced in chemical literature, the molecular weight increases to 433.95 grams per mole with a corresponding molecular formula of C18H26ClN3O·H2SO4.

Stereochemical analysis reveals the compound's existence as a racemic mixture consisting of two distinct enantiomers. Research demonstrates that the compound contains chiral centers that give rise to R(-) and S(+) stereoisomers. Advanced separation techniques using semi-preparative chiral high-performance liquid chromatography have successfully isolated these individual enantiomers with purities exceeding 99.5 percent.

Detailed stereochemical investigations have characterized the individual enantiomers through multiple analytical approaches. Analytical chiral high-performance liquid chromatography, nuclear magnetic resonance spectroscopy, and circular dichroism spectroscopy collectively confirm the stereochemical identity and purity of separated enantiomers. These analytical methods provide comprehensive characterization of the compound's three-dimensional molecular arrangements.

The stereoisomeric composition significantly influences the compound's physical and chemical properties. Research indicates that pharmaceutical formulations contain equal parts mixture of the two stereoisomers, creating a true racemate. However, studies demonstrate stereoselective differences in various molecular properties, including differential behavior in biological systems and distinct analytical characteristics.

Computational chemistry analyses have provided insights into the stereochemical behavior of individual enantiomers. Molecular modeling studies reveal that both neutral and protonated forms of the compound exhibit folded conformations, with stereochemical variations affecting the degree of molecular folding. The distance between specific nitrogen and oxygen atoms serves as an indicator of molecular geometry differences between stereoisomers.

The following table summarizes key molecular and stereochemical data:

Property Value Reference
Molecular Formula C18H26ClN3O PubChem
Molecular Weight (free base) 335.9 g/mol PubChem
Molecular Weight (sulfate salt) 433.95 g/mol FDA Label
Stereoisomeric Composition Racemic mixture PMC
Enantiomer Purity (separated) >99.5% PMC
Chiral Centers Present Multiple sources

Chemical database entries document additional stereochemical identifiers for individual enantiomers. The R(-) and S(+) forms are separately catalogued in major chemical databases, with PubChem providing distinct compound identification numbers for each stereoisomer. This separate cataloguing reflects the recognition of stereochemical significance in chemical and research applications.

Analytical separation methodologies have established reliable protocols for stereoisomeric analysis. Research demonstrates successful separation using specialized chiral stationary phases, with analytical methods capable of quantifying individual enantiomers in complex mixtures. These analytical capabilities enable detailed stereochemical studies and quality control applications in chemical research and development.

The stereochemical considerations extend to metabolic and chemical transformation studies. Research indicates that the compound undergoes stereoselective metabolism, with different rates and pathways for individual enantiomers. These findings highlight the importance of stereochemical awareness in chemical research and application development involving this compound.

Properties

CAS No.

159358-29-9

Molecular Formula

C16 H22 Cl N3 O . x Cl H

Molecular Weight

307.83(free base)

Synonyms

Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-, hydrochloride

Origin of Product

United States

Preparation Methods

Condensation of 4,7-Dichloroquinoline with Aminopentyl Ethanolamine

The primary route involves reacting 4,7-dichloroquinoline (2) with N'-ethyl-N'-(3-hydroxyethyl)-1,4-pentadiamine (3) under controlled conditions. Early methods faced scalability issues due to the solid nature of 2 and the viscosity of 3 , necessitating solvent-assisted mixing.

Optimized Protocol (Patent CA2561987A1):

  • Solvent Selection: Isopropanol (0.5–5 parts relative to 2 ) ensures homogeneity at room temperature before thermal removal.

  • Neat Reaction: Post-solvent evaporation, the mixture reacts at 110–130°C for 8–12 hours, achieving >85% conversion to the crude product.

  • Impurity Formation: The byproduct 4-[(7-chloro-4-quinolinyl)amino]pentyl derivative (4) arises from incomplete ethylaminoethanol substitution, requiring downstream purification.

Table 1: Solvent Impact on Reaction Efficiency

SolventBoiling Point (°C)Yield (%)Impurity 4 (%)
Isopropanol82875.2
Ethanol78836.8
Methanol65798.1

Data adapted from CA2561987A1.

Enantioselective Synthesis and Tritium Labeling

Resolution of (R)- and (S)-Enantiomers

The stereochemistry of hydroxychloroquine critically influences its pharmacokinetics. Ellames et al. (1995) developed a two-step enantiomer synthesis:

  • Iodination: 4,7-Dichloro-3-iodoquinoline reacts with (R)- or (S)-2-[(4-aminopentyl)ethylamino]ethanol to form iodinated intermediates (R)-3 or (S)-3 .

  • Reductive Deiodination: Tritium gas (³H₂) over 10% Pd/C selectively replaces iodine-131 with tritium, yielding [³H]-labeled (R)-8 and (S)-8 enantiomers.

Critical Parameters:

  • Palladium catalyst activity directly affects tritium incorporation efficiency (typically 92–95% radiochemical purity).

  • Chiral HPLC confirms enantiomeric excess (>99% ee) using cellulose-based columns.

Industrial-Scale Purification Strategies

Amide-Based Impurity Sequestration

The CA2561987A1 patent addresses residual 4 via derivatization:

  • Reagent Treatment: Crude product mixtures are treated with acylating (e.g., acetyl chloride) or sulfonating agents (e.g., benzenesulfonyl chloride).

  • Byproduct Precipitation: Derivatives of 4 exhibit lower solubility in ethanol/water mixtures, enabling filtration.

  • Final Crystallization: Hydroxychloroquine sulfate is precipitated with H₂SO₄, yielding >99.5% purity.

Table 2: Purification Efficacy by Reagent

ReagentImpurity 4 Post-Treatment (%)Hydroxychloroquine Recovery (%)
Acetyl Chloride0.394
Benzoyl Chloride0.292
p-Toluenesulfonyl0.190

Data sourced from CA2561987A1.

Analytical and Regulatory Considerations

Impurity Profiling for ANDA Compliance

Hydroxychloroquine-N-oxide (CAS 1449223-88-4), an oxidation byproduct, is monitored via HPLC-MS at thresholds <0.15% per ICH Q3A guidelines. SynThink Chemicals’ reference standard enables method validation for:

  • Forced Degradation Studies: Oxidative (H₂O₂), thermal (40°C), and photolytic (ICH Q1B) stability testing.

  • Dissolution Testing: USP Apparatus II (paddle) in 0.1N HCl, requiring ≥80% dissolution in 30 minutes .

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-​[[4-​[(7-​chloro-​4-​quinolinyl)​amino]​pentyl] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound, also known as Cletoquine, has the following chemical structure:

  • Molecular Formula : C18H28ClN3OC_{18}H_{28}ClN_3O
  • Molecular Weight : 307.00 g/mol
  • CAS Number : 4298-15-1

This compound is characterized by the presence of a chloroquinoline moiety, which is crucial for its biological activity.

Antimalarial Activity

One of the primary applications of Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino] is its potential use as an antimalarial drug. The chloroquine derivatives have been extensively studied for their efficacy against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Case Study: Efficacy Against Falcipain-2

A study explored the inhibitory activity of related compounds against falcipain-2, a cysteine protease essential for the survival of Plasmodium falciparum. The results indicated significant inhibition at low concentrations, suggesting that modifications to the quinoline structure could enhance antimalarial properties .

Synthesis of Enantiomers

Research has also focused on synthesizing enantiomers of Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino], which can exhibit different pharmacological profiles. A notable study detailed a two-step synthesis process involving reductive deiodination to produce tritiated compounds for further biological evaluation .

Data Tables

The biological evaluation of Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino] has revealed promising results in various studies:

  • In vitro Studies : Several in vitro assays have demonstrated the compound's ability to inhibit the growth of Plasmodium falciparum, with IC50 values comparable to established antimalarials.
  • Toxicity Assessments : Toxicological evaluations indicate a favorable safety profile at therapeutic doses, making it a candidate for further clinical development.

Mechanism of Action

The mechanism of action of Ethanol, 2-​[[4-​[(7-​chloro-​4-​quinolinyl)​amino]​pentyl] involves multiple pathways:

Comparison with Similar Compounds

Hydroxychloroquine sulfate belongs to the 4-aminoquinoline class, sharing structural and functional similarities with compounds like chloroquine (CQ), desethylhydroxychloroquine (cletoquine), and 4-aminoquinoline derivatives. Below is a detailed comparison:

Structural and Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Structural Features
Hydroxychloroquine sulfate C₁₈H₂₈ClN₃O₅S 433.95 Water-soluble, alcohol-insoluble Ethylaminoethanol side chain, sulfate salt
Chloroquine phosphate C₁₈H₂₆ClN₃·2H₃PO₄ 515.86 Water-soluble Lacks hydroxyl group, phosphate salt
Cletoquine C₁₆H₂₂ClN₃O 323.82 Data limited Desethyl metabolite; lacks ethyl group
2-((7-Chloroquinolin-4-yl)amino)ethanol C₁₁H₁₂ClN₂O 234.68 Methanol-soluble Shorter side chain; no pentyl linkage

Key Observations :

  • Hydroxychloroquine differs from chloroquine by an additional hydroxyl group on the ethylamino side chain, enhancing its solubility and reducing toxicity .
  • Cletoquine , a metabolite of HCQ, lacks the ethyl group, resulting in reduced antimalarial potency .
  • 2-((7-Chloroquinolin-4-yl)amino)ethanol () has a simplified structure with lower molecular weight and altered pharmacokinetics.
Pharmacological Activity
Compound Antimalarial IC₅₀ (nM) Immunosuppressive Activity Key Applications
Hydroxychloroquine sulfate 40–200 Inhibits TLR7/9 Malaria, lupus, rheumatoid arthritis
Chloroquine phosphate 10–50 Moderate TLR inhibition Malaria, amoebiasis
Cletoquine >500 Weak Metabolite; limited therapeutic use

Key Observations :

  • HCQ’s higher IC₅₀ compared to chloroquine reflects its modified side chain, which reduces parasitic resistance but increases immunosuppressive utility .
  • Chloroquine’s superior antimalarial potency is offset by higher toxicity (e.g., retinal damage) .

Key Observations :

  • HCQ’s sulfate formulation reduces acute toxicity compared to chloroquine .
  • Prolonged HCQ use risks hematological and gastrointestinal side effects .

Biological Activity

Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] is a derivative of hydroxychloroquine, an aminoquinoline compound known for its antimalarial and immunomodulatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Chemical Formula : C18H26ClN3O
  • Molecular Weight : 334.87 g/mol
  • CAS Registry Number : 747-36-4

Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl] exhibits several mechanisms of action:

  • Antimalarial Activity : It inhibits the growth of Plasmodium species, particularly P. falciparum, through interference with heme polymerization.
  • Anti-inflammatory Effects : The compound modulates immune responses by inhibiting cytokine production (e.g., IL-6, IL-17A) in peripheral blood mononuclear cells.
  • Antiviral Properties : It has shown efficacy against SARS-CoV-2 by reducing viral titers in cell cultures.

Table 1: Biological Activity Overview

Activity TypeMechanism of ActionReference
AntimalarialInhibits heme polymerization
Anti-inflammatoryReduces cytokine production
AntiviralInhibits SARS-CoV-2 replication
CytotoxicityInduces apoptosis in cancer cells

Case Study 1: Antimalarial Efficacy

In clinical trials, hydroxychloroquine (the parent compound) demonstrated significant efficacy against chloroquine-sensitive and resistant strains of P. falciparum. The IC50 values ranged from 15 nM to over 1,700 nM depending on the strain's resistance profile .

Case Study 2: Autoimmune Disorders

Hydroxychloroquine has been extensively used in systemic lupus erythematosus (SLE) and rheumatoid arthritis (RA). A study reported that patients treated with hydroxychloroquine showed a marked reduction in disease activity scores compared to those receiving placebo .

Case Study 3: COVID-19 Treatment

During the COVID-19 pandemic, hydroxychloroquine was investigated for its potential antiviral effects. While initial studies suggested some efficacy, later trials indicated limited benefit in reducing viral loads or improving clinical outcomes .

Research Findings

Recent studies have indicated that hydroxychloroquine derivatives exhibit enhanced cytotoxicity against various cancer cell lines. For instance, novel derivatives showed IC50 values ranging from 0.55 to 2.74 µM against human cancer cells, indicating a strong potential for therapeutic application in oncology .

Q & A

Q. How can impurities in bulk synthesis batches be identified and quantified?

  • Methodological Answer :
  • HPLC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at m/z 459 (Impurity-I) and m/z 572 (Impurity-L) .
  • Reference Standards : Compare retention times and fragmentation patterns with synthesized impurity markers.
  • Limit Tests : Follow ICH guidelines for threshold limits (e.g., ≤0.15% for known impurities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.